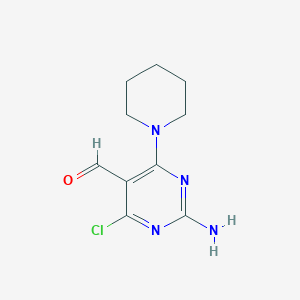

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde

Overview

Description

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that has been used in various scientific research . It is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, often involves the use of organolithium reagents . These reagents are used to perform nucleophilic attacks on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can be analyzed using various techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can be complex and varied. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from an organic molecule . This reaction is not well developed and requires a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can be determined using various analytical techniques. For instance, its Infrared (IR) spectrum can provide information about the types of bonds present in the molecule . Its NMR spectrum can provide information about the chemical environment of the atoms within the molecule .Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . It undergoes aromatic nucleophilic substitution reactions, producing products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Amination

The compound can be functionalized through S N Ar amination with a variety of amines . This process is important for the investigation of N-heterocyclic compounds and potential applications .

Piperidine Derivatives

Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Antimicrobial Activity

Some synthesized compounds related to this chemical have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Antibacterial Activity

A new library of pyrazolo [3,4- d ]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .

Pharmacological Applications

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

The future directions for the research and application of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde could involve further exploration of its therapeutic potentials, given the diverse biological activities exhibited by pyrimidine derivatives . Additionally, further development of the synthesis methods, particularly those involving organolithium reagents, could also be a promising area of research .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like butyrylcholinesterase (buche) .

Mode of Action

It’s known that similar compounds can undergo aromatic nucleophilic substitution reactions . These reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Biochemical Pathways

Related compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have shown inhibitory activities against buche .

properties

IUPAC Name |

2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-7(6-16)9(14-10(12)13-8)15-4-2-1-3-5-15/h6H,1-5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTQTAQGKYJYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332202 | |

| Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |

CAS RN |

865660-47-5 | |

| Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2962329.png)

![N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962330.png)

![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)

![N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2962334.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)

![N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2962350.png)

![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)